Cas no 35336-02-8 (Benzamide, N-[2,6-bis(1-methylethyl)phenyl]-)
![Benzamide, N-[2,6-bis(1-methylethyl)phenyl]- structure](https://nl.kuujia.com/scimg/cas/35336-02-8x500.png)
35336-02-8 structure
Productnaam:Benzamide, N-[2,6-bis(1-methylethyl)phenyl]-
Benzamide, N-[2,6-bis(1-methylethyl)phenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzamide, N-[2,6-bis(1-methylethyl)phenyl]-
- CHEMBL1531287
- HS-3724
- Oprea1_828525
- N-[2,6-di(propan-2-yl)phenyl]benzamide
- SMR000291647
- 35336-02-8
- AN-652/14180478
- MLS000683994
- SCHEMBL13705031
- N-(2,6-diisopropylphenyl)benzamide
- DB-417774
- N-(2,6-diisopropylphenyl) benzamide
- Oprea1_409722
- N-[2,6-bis(propan-2-yl)phenyl]benzamide
- HMS2726O15
- SCHEMBL4315481
- Z28261585
- N-[2,6-Bis(1-methylethyl)phenyl]benzamide
- DTXSID501329646
- AKOS002264789
-
- Inchi: InChI=1S/C19H23NO/c1-13(2)16-11-8-12-17(14(3)4)18(16)20-19(21)15-9-6-5-7-10-15/h5-14H,1-4H3,(H,20,21)
- InChI-sleutel: QUYJZFJRIXLNBQ-UHFFFAOYSA-N
- LACHT: CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2
Berekende eigenschappen
- Exacte massa: 281.17809
- Monoisotopische massa: 281.177964357g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 4
- Complexiteit: 315
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 29.1Ų
- XLogP3: 4.1
Experimentele eigenschappen
- PSA: 29.1
Benzamide, N-[2,6-bis(1-methylethyl)phenyl]- Gerelateerde literatuur
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Feng Qian,Keyin Liu,Haiyan Ma Dalton Trans. 2010 39 8071
-
Philippa R. Payne,Robert K. Thomson,Diane M. Medeiros,Geoff Wan,Laurel L. Schafer Dalton Trans. 2013 42 15670
-
Yun-Juan Wang,Dong-Fang Wu,Jian Gou,Yao-Yao Duan,Ling Li,Huan-Huan Chen,Hong-Ling Gao,Jian-Zhong Cui Dalton Trans. 2020 49 2850
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Shi-Meng Wang,Chuang Zhao,Xu Zhang,Hua-Li Qin Org. Biomol. Chem. 2019 17 4087
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